molecular formula C10H11N3O B8735244 4-(2-(1,3,4-Oxadiazol-2-yl)ethyl)aniline

4-(2-(1,3,4-Oxadiazol-2-yl)ethyl)aniline

Cat. No.: B8735244
M. Wt: 189.21 g/mol
InChI Key: NGHCHDGKAOZZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(1,3,4-Oxadiazol-2-yl)ethyl)aniline is a chemical building block of significant interest in medicinal chemistry and materials science due to its hybrid structure combining an aniline moiety with a 1,3,4-oxadiazole heterocycle . The 1,3,4-oxadiazole core is a well-known electron-accepting and rigid planar unit that contributes to interesting electronic properties and biological activity . Researchers utilize this compound as a versatile precursor, particularly in the synthesis of novel phenylazo-containing moieties, which are a class of intense colorants with applications in dye chemistry and as potential photo-switchable molecular devices . The primary synthetic application involves diazotization of the aniline group, followed by coupling with activated aromatic compounds like phenols or N,N-dimethylaniline to generate conjugated azo dyes . Furthermore, 1,3,4-oxadiazole derivatives in general have demonstrated a broad spectrum of biological activities in research, including antibacterial, antifungal, anti-inflammatory, and anticancer effects, making them valuable scaffolds in the development of new therapeutic agents . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-[2-(1,3,4-oxadiazol-2-yl)ethyl]aniline

InChI

InChI=1S/C10H11N3O/c11-9-4-1-8(2-5-9)3-6-10-13-12-7-14-10/h1-2,4-5,7H,3,6,11H2

InChI Key

NGHCHDGKAOZZOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=NN=CO2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences
  • Direct Attachment vs. Ethyl Linker: 2-(1,3,4-Oxadiazol-2-yl)aniline: The oxadiazole is directly bonded to the aniline ring, resulting in a planar structure with strong π-conjugation between the aromatic systems . This planarity enhances intermolecular interactions, as seen in its crystal structure, which exhibits hydrogen bonding (N–H⋯N) and π-π stacking . 4-(2-(1,3,4-Oxadiazol-2-yl)ethyl)aniline: The ethyl spacer reduces planarity, likely decreasing π-π interactions and increasing solubility in nonpolar solvents.
  • Substituent Effects: 4-[5-(Methylthio)-1,3,4-oxadiazol-2-yl]-aniline (): The methylthio group introduces steric bulk and sulfur-based reactivity, enabling thiol-selective bioconjugation.

Physicochemical Properties

Compound Name Substituent/Linker Melting Point Solubility Trends Key Interactions
2-(1,3,4-Oxadiazol-2-yl)aniline Direct attachment 145.3°C Moderate in polar solvents N–H⋯N H-bonding, π-π stacking
This compound Ethyl linker Not reported Likely higher in nonpolar solvents Reduced π-π interactions
4-[5-(Methylthio)-1,3,4-oxadiazol-2-yl]-aniline Methylthio group Not reported Enhanced lipophilicity Thiol reactivity
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline Chlorophenyl substituent Not reported Low aqueous solubility Halogen bonding

Electronic and Steric Effects

  • Electron-Withdrawing Nature : The oxadiazole ring decreases electron density on the aniline group, enhancing stability toward oxidation. Derivatives with electron-donating groups (e.g., N,N-dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline , ) exhibit redshifted UV-Vis absorption due to extended conjugation.
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl in ) reduce crystallinity but improve bioavailability by increasing lipophilicity.

Q & A

Basic: What are the common synthetic routes for preparing 4-(2-(1,3,4-Oxadiazol-2-yl)ethyl)aniline?

Answer:
The compound is typically synthesized via the aza-Wittig reaction , which involves reacting 2-aminobenzoic acid derivatives with (N-isocyanimino)triphenylphosphorane in dichloromethane at room temperature . This method yields high-purity product with minimal side reactions. Alternative routes include cyclization of thiosemicarbazides or condensation reactions using furan-2-carbohydrazine and substituted benzaldehydes to form Schiff base intermediates, followed by deprotection to yield the aniline moiety . Key steps require strict control of stoichiometry and solvent polarity to optimize yields.

Basic: Which spectroscopic and structural characterization techniques are most reliable for confirming the identity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the aromatic protons of the aniline group (δ 6.5–7.5 ppm) and oxadiazole ring carbons (δ 150–165 ppm) .
  • X-Ray Crystallography : Confirms molecular planarity, with root-mean-square deviations of ≤0.062 Å for aromatic rings, ensuring structural integrity .
  • Mass Spectrometry : Provides molecular ion peaks matching the calculated mass (e.g., m/z 272.0585 for chlorophenyl derivatives) .
  • IR Spectroscopy : Identifies NH₂ stretches (~3400 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data when introducing substituents to the oxadiazole ring?

Answer:
Contradictions often arise from substituent-induced electronic effects altering chemical shifts or peak splitting. For example:

  • NMR Data Conflicts : Use 2D NMR (COSY, HSQC) to differentiate overlapping signals. For 5-(4-chlorophenyl)-substituted derivatives, coupling patterns in ¹H NMR help distinguish para-substitution effects .
  • IR Peak Ambiguity : Compare experimental spectra with computational simulations (e.g., DFT) to assign vibrations accurately.
  • Mass Fragmentation : Employ HRMS to confirm isotopic patterns and rule out impurities .

Advanced: How can selective functionalization of the aniline group be achieved without modifying the oxadiazole ring?

Answer:
Protection-Deprotection Strategies :

  • Protection : Acetylate the aniline NH₂ using acetic anhydride under basic conditions to form acetamide intermediates .
  • Reaction : Perform electrophilic substitution (e.g., nitration, halogenation) on the protected intermediate.
  • Deprotection : Hydrolyze the acetamide with HCl/EtOH to regenerate the free aniline group .
    Catalytic Control : Use mild Lewis acids (e.g., ZnCl₂) to direct reactions to the electron-rich aniline moiety while leaving the oxadiazole inert .

Advanced: What computational methods predict the reactivity of this compound in biological or materials science applications?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity. Planarity (confirmed by X-ray) enhances π-π stacking, relevant for organic semiconductors .
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding between the aniline NH₂ and active-site residues .
  • QSAR Studies : Correlate substituent effects (e.g., chloro, nitro groups) with antibacterial activity using Hammett constants .

Advanced: How does the planarity of the aromatic system influence physicochemical properties?

Answer:
The coplanar arrangement of the aniline and oxadiazole rings (observed via X-ray) enables:

  • Enhanced π-π Interactions : Critical for supramolecular assembly in materials science (e.g., organic LEDs) .
  • Improved Thermal Stability : Planarity reduces steric strain, raising melting points (e.g., 198–200°C for biphenyl derivatives) .
  • Solubility Challenges : Planar structures may aggregate in polar solvents; mitigate via PEGylation or sulfonation .

Advanced: What experimental design considerations are critical for optimizing reaction yields in oxadiazole ring formation?

Answer:

  • Solvent Selection : Use aprotic solvents (e.g., DCM) to stabilize intermediates in aza-Wittig reactions .
  • Catalyst Tuning : Triphenylphosphine oxide byproducts must be removed via column chromatography to prevent inhibition .
  • Temperature Control : Room-temperature reactions minimize side products (e.g., over-oxidation) .
  • Stoichiometry : Maintain a 1:1 ratio of aminobenzoic acid to isocyanide reagent to avoid incomplete cyclization .

Advanced: How can researchers validate the purity of derivatives for pharmacological studies?

Answer:

  • HPLC-PDA : Use reverse-phase HPLC with photodiode array detection (λ = 254 nm) to quantify impurities (<0.1%).
  • Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C: 61.76%, H: 3.68% for C₁₄H₁₀ClN₃O) .
  • TLC Monitoring : Track reaction progress using silica gel plates (ethyl acetate/hexane = 3:7) to ensure single spots .

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